N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a pyrimidine ring and a difluorobenzenesulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with the appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Dimethyl and Oxo Groups: Functionalization of the pyrimidine ring to introduce the dimethyl and oxo groups.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The difluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The compound may interact with molecular targets such as dihydropteroate synthase or other enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to its specific structural features, such as the difluorobenzene ring and the pyrimidine moiety. These structural elements may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c1-9-10(2)17-8-19(14(9)20)6-5-18-23(21,22)13-7-11(15)3-4-12(13)16/h3-4,7-8,18H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGTCMVFQNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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